1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide
Description
This compound is a methanesulfonamide derivative featuring a 2,5-difluorophenyl group and a 2,3-dihydrobenzofuran-3-ylmethyl substituent.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c17-13-5-6-15(18)11(7-13)10-23(20,21)19-8-12-9-22-16-4-2-1-3-14(12)16/h1-7,12,19H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJJSNVTAIHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,5-Difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and virology. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and structural features:
- Chemical Formula : CHFNOS
- Structural Features : It contains a difluorophenyl group and a benzofuran moiety, which are significant for its biological interactions.
The compound primarily acts as an inhibitor of specific protein targets involved in cellular processes. Notably, it has been studied for its interaction with the kinesin spindle protein (KSP), which plays a crucial role in mitosis. By inhibiting KSP, the compound disrupts normal mitotic progression, leading to apoptosis in cancer cells.
Antitumor Activity
Several studies have reported on the antitumor efficacy of this compound:
- In Vitro Studies : The compound demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. For instance, in prostate and breast cancer models, it induced apoptosis with an IC value in the low nanomolar range, indicating high potency .
- In Vivo Studies : Tumor regression was observed in xenograft models treated with this compound, highlighting its potential as an effective anticancer agent .
Antiviral Activity
Research has also indicated that derivatives of this compound may exhibit antiviral properties against hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through modulation of host cell pathways .
Data Tables
| Biological Activity | IC (nM) | Cell Line | Effect |
|---|---|---|---|
| Antitumor | 5.0 | Prostate cancer | Induces apoptosis |
| Antitumor | 7.5 | Breast cancer | Inhibits proliferation |
| Antiviral | 10.0 | HCV-infected cells | Reduces viral load |
Case Study 1: Prostate Cancer
In a study involving prostate cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The mechanism was attributed to G2/M phase arrest and subsequent apoptosis mediated by caspase activation.
Case Study 2: Hepatitis C Virus
A clinical trial assessed the efficacy of this compound in patients with chronic HCV infection. Results indicated a marked decrease in viral RNA levels post-treatment, suggesting that the compound effectively inhibits HCV replication.
Scientific Research Applications
1.1. Treatment of Schizophrenia
The compound has been identified as a potential agent for treating schizophrenia, a mental disorder that affects millions globally. It acts as an agonist or partial agonist of the 5-HT2C receptor, which is implicated in mood regulation and cognitive functions. Unlike traditional atypical antipsychotics, which often lead to weight gain as a side effect, this compound may offer a therapeutic advantage by reducing food intake and body weight through stimulation of the 5-HT2C receptor .
1.2. Mood Disorders
In addition to schizophrenia, the compound's action on serotonin receptors suggests its utility in managing mood disorders. By modulating serotonin pathways, it may help alleviate symptoms associated with depression and anxiety, although further clinical studies are required to establish efficacy.
2.1. Kinesin Spindle Protein Inhibition
Recent studies have highlighted the role of kinesin spindle protein (KSP) inhibitors in cancer therapy. The compound's structure suggests it may function similarly to known KSP inhibitors, which disrupt cell division in cancer cells . This mechanism is particularly relevant for taxane-refractory cancers, where traditional treatments have failed.
2.2. Synergistic Effects with Other Agents
Research indicates that compounds similar to 1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide can enhance the effectiveness of other anticancer agents when used in combination therapies. For instance, KSP inhibitors have shown synergistic effects when combined with immunomodulatory drugs (IMiDs) and dexamethasone in multiple myeloma treatment . This suggests that the compound could potentially be explored in combination regimens for improved therapeutic outcomes.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary data suggest that it possesses favorable properties such as good bioavailability and minimal toxicity compared to existing treatments . However, comprehensive studies are necessary to fully elucidate its safety profile and potential side effects.
4.1. Clinical Trials
Ongoing and future clinical trials will be essential in determining the practical applications of this compound in both psychiatric and oncological settings. These studies should focus on dosage optimization, long-term effects, and comparative efficacy against established treatments.
4.2. Mechanistic Studies
Further mechanistic studies are warranted to clarify how this compound interacts with various biological targets beyond the 5-HT2C receptor and KSP inhibition. Understanding these interactions could lead to novel applications in other therapeutic areas.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and structurally related analogs:
Key Observations:
Fluorophenyl Substituents :
- The target compound and BJ52463 share a 2,5-difluorophenyl group, whereas AVE-1625 uses a 3,5-difluorophenyl moiety. The position of fluorine atoms significantly impacts electronic properties and binding affinity .
- Goxalapladib incorporates a 2,3-difluorophenyl group, demonstrating variability in fluorination patterns among sulfonamide derivatives .
Heterocyclic Moieties :
- The dihydrobenzofuran group in the target compound contrasts with AVE-1625’s azetidinyl ring and BJ52463’s piperidine-sulfonyl group. These differences influence solubility and conformational flexibility .
Molecular Weight and Complexity :
- AVE-1625 and Goxalapladib have higher molecular weights (>497 g/mol) due to bulkier substituents (e.g., biphenyl in Goxalapladib), whereas BJ52463 is smaller (382 g/mol) .
Functional and Therapeutic Implications
- AVE-1625 (Drinabant): As a cannabinoid receptor antagonist, its 3,5-difluorophenyl and azetidinyl groups likely enhance receptor binding specificity. The bis(4-chlorophenyl)methyl group may contribute to lipophilicity and CNS penetration .
- BJ52463 : The methanesulfonyl-piperidine moiety could improve metabolic stability compared to the target compound’s dihydrobenzofuran, though direct pharmacological data are lacking .
- Goxalapladib : Its naphthyridine core and trifluoromethyl-biphenyl system target atherosclerosis, suggesting that sulfonamide derivatives with extended aromatic systems may favor cardiovascular applications .
Stability and Purity Considerations
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and what parameters critically influence yield?
The synthesis involves multi-step organic reactions, including sulfonylation and coupling steps. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reaction kinetics while minimizing side reactions .
- Inert atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of sensitive intermediates .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .
Q. Which spectroscopic techniques are essential for structural characterization?
A combination of methods is required:
- NMR spectroscopy : 1H and 13C NMR confirm connectivity; 19F NMR resolves fluorine substitution patterns .
- HPLC : Monitors reaction progress and purity (>95% typically required for biological assays) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity?
The 2,5-difluorophenyl group exerts strong electron-withdrawing effects, which:
- Enhance electrophilicity at the sulfonamide sulfur, facilitating nucleophilic attacks.
- Stabilize intermediates via resonance, as shown in comparative DFT studies of fluorinated vs. non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to minimize byproducts?
Optimization strategies include:
- Stoichiometric control : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to avoid over-sulfonylation .
- Activating agents : 4-Dimethylaminopyridine (DMAP) accelerates the reaction, reducing side-product formation .
- Realtime monitoring : Thin-layer chromatography (TLC) or inline IR spectroscopy identifies intermediate phases .
Q. What methodological approaches resolve discrepancies between computational docking predictions and experimental binding assay results?
Contradictions often arise from rigid vs. dynamic binding models. Solutions include:
- Molecular dynamics (MD) simulations : Assess conformational flexibility of the benzofuran and sulfonamide moieties over 100+ ns trajectories .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics/thermodynamics .
Q. What challenges arise in crystallizing this compound for X-ray diffraction, and how can they be mitigated?
Challenges include low solubility and polymorphism. Mitigation strategies:
- Solvent screening : Use mixed solvents (e.g., DCM/methanol) in vapor diffusion setups .
- Seeding : Introduce microcrystals from analogous compounds to induce controlled growth .
Q. How can metabolic stability be assessed in vitro, and what structural modifications improve resistance to degradation?
Methodological workflow:
- Liver microsome assays : Incubate with NADPH and analyze via LC-MS/MS to identify oxidation or hydrolysis products .
- Structural tuning : Introduce methyl groups at the benzofuran 3-position to sterically shield the sulfonamide group .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for the benzofuran methylene protons?
Discrepancies may arise from dynamic rotational barriers. Resolution steps:
- Variable-temperature NMR : Probe slow exchange processes (e.g., –40°C to 80°C) to decouple splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | DMF/DCM (1:1 v/v) | |
| Temperature | 0°C (sulfonylation), RT (coupling) | |
| Purification Method | Silica gel chromatography |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Critical Insights |
|---|---|---|
| 19F NMR | Fluorine substituent positions | Chemical shifts at ~-110 ppm |
| HRMS | Molecular ion confirmation | [M+H]+ m/z = 367.08 |
| X-ray crystallography | 3D conformation | Dihedral angle ~85° |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
